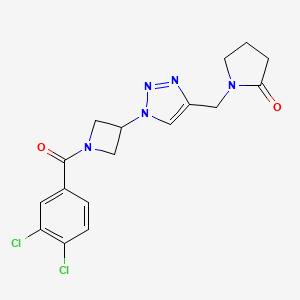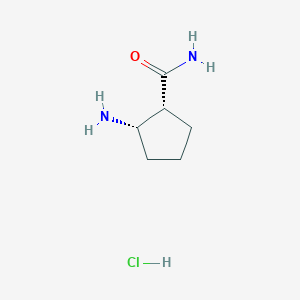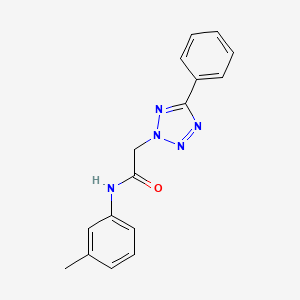
2-(5-phenyl-2H-tetrazol-2-yl)-N-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-phenyl-2H-tetrazol-2-yl)-N-(m-tolyl)acetamide, also known as PTAA, is a chemical compound with potential scientific research applications. It belongs to the class of tetrazole derivatives, which have been extensively studied due to their diverse biological activities. PTAA has shown promising results in various research studies, making it a topic of interest for researchers in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Electroplating and Material Science
Tetrazole derivatives have been explored as novel levelers for filling electroplated Cu microvias, crucial in electronics manufacturing. For example, research on 1-(3-Acetamide) phenyl-5-mercaptotetrazole and related compounds demonstrated their effectiveness in modifying Cu deposition potential, influencing electroplating quality and efficiency. These derivatives exhibit strong adsorption behavior and impact the thickness of the copper surface layer, highlighting their potential in microfabrication processes (Lei et al., 2015).
Anticancer Research
The synthesis and biological evaluation of tetrazole and thiazole derivatives have been a significant focus, particularly their anticancer activities. Studies have shown that certain derivatives possess selective cytotoxicity against cancer cell lines, such as A549 human lung adenocarcinoma cells, indicating potential for therapeutic applications. For instance, specific compounds demonstrated high selectivity with notable IC50 values, suggesting their role as promising anticancer agents (Evren et al., 2019).
Antimicrobial and Antitumor Activity
Research on oxadiazole and acetamide derivatives has revealed their antimicrobial and hemolytic activities. These studies have led to the development of new compounds with activity against a range of microbial species, contributing to the search for novel antimicrobial agents. Certain derivatives were found to be effective against bacteria and fungi, offering insights into designing new therapeutics (Gul et al., 2017).
Enzyme Inhibition for Therapeutic Applications
Tetrazole acetamide derivatives have also been evaluated for their ability to inhibit specific enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which is implicated in diabetes and obesity. Some derivatives demonstrated significant inhibitory activity, offering a basis for developing new treatments for metabolic disorders. Notably, certain compounds showed promising in vivo antidiabetic activity, highlighting the therapeutic potential of these derivatives (Maheshwari et al., 2019).
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-12-6-5-9-14(10-12)17-15(22)11-21-19-16(18-20-21)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMYXJINJIQQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2696480.png)
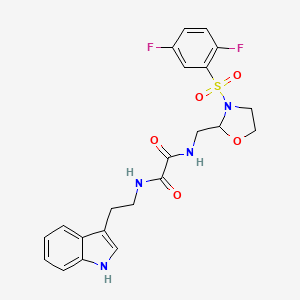
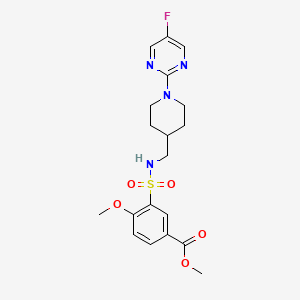
![Ethyl 6-(4-isopropylphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2696484.png)
![2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2696486.png)
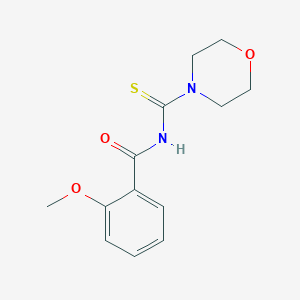
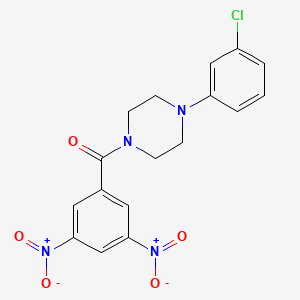
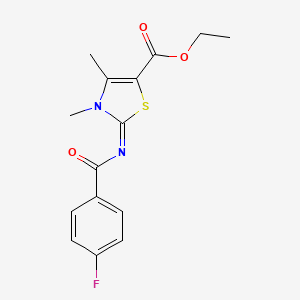
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B2696492.png)

